molecular formula C13H26O2 B14245531 5,5-Dibutoxypent-1-ene CAS No. 502760-16-9

5,5-Dibutoxypent-1-ene

Cat. No.: B14245531
CAS No.: 502760-16-9
M. Wt: 214.34 g/mol
InChI Key: RTQOKFCALCZMCM-UHFFFAOYSA-N
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Description

5,5-Dibutoxypent-1-ene is an organic compound with the molecular formula C11H22O2 It is a derivative of pentene, featuring two butoxy groups attached to the fifth carbon atom of the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dibutoxypent-1-ene typically involves the reaction of 5-hydroxy-1-pentene with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Dibutoxypent-1-ene can undergo various chemical reactions, including:

    Oxidation: The double bond in the pentene chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) can be used for reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted pentenes depending on the nucleophile used.

Scientific Research Applications

5,5-Dibutoxypent-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dibutoxypent-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bond in the pentene chain is attacked by the oxidizing agent, leading to the formation of an epoxide or diol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethoxypent-1-ene: Similar structure but with methoxy groups instead of butoxy groups.

    5,5-Diethoxypent-1-ene: Similar structure but with ethoxy groups instead of butoxy groups.

    5,5-Dipropoxypent-1-ene: Similar structure but with propoxy groups instead of butoxy groups.

Uniqueness

5,5-Dibutoxypent-1-ene is unique due to the presence of butoxy groups, which can influence its reactivity and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chains in the butoxy groups can affect the compound’s solubility, boiling point, and overall stability.

Properties

CAS No.

502760-16-9

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

5,5-dibutoxypent-1-ene

InChI

InChI=1S/C13H26O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h4,13H,1,5-12H2,2-3H3

InChI Key

RTQOKFCALCZMCM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCC=C)OCCCC

Origin of Product

United States

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